

An In-depth Technical Guide to Clomipramine (Closiramine)

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Compound of Interest

Compound Name: Closiramine

Cat. No.: B1614964

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Disclaimer: The request specified "**Closiramine**." However, extensive database searches indicate that this is likely a misspelling of "Clomipramine," a well-established tricyclic antidepressant. All information presented herein pertains to Clomipramine.

This technical guide provides a comprehensive overview of Clomipramine, including its chemical identity, mechanism of action, pharmacokinetic properties, and clinical efficacy, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethyl-1-propanamine^[1]

Synonyms: Chlorimipramine, Chlomipramine^[1]

Chemical Structure:

- Molecular Formula: C₁₉H₂₃ClN₂^{[2][3]}
- Molar Mass: 314.86 g·mol⁻¹^[2]

Mechanism of Action

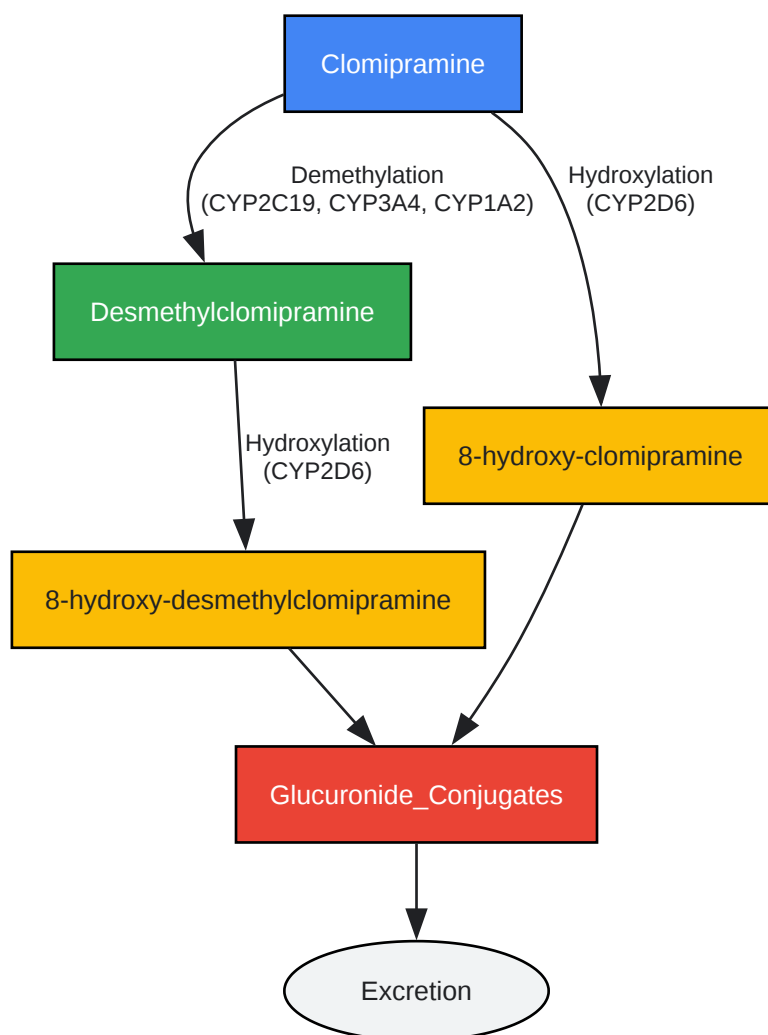
Clomipramine is a tricyclic antidepressant (TCA) that primarily functions through the potent inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters

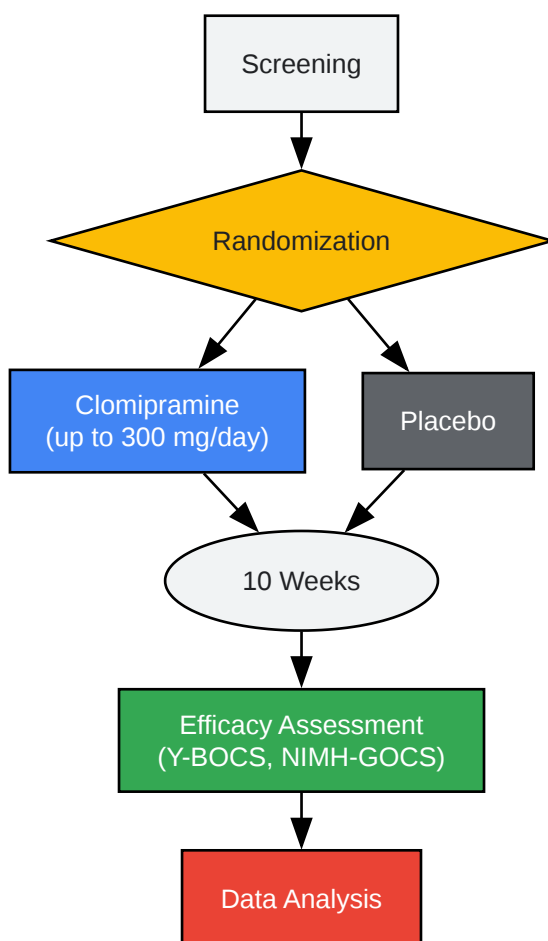
(SERT and NET) at the presynaptic neuronal membrane.^{[4][5]} This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.^{[4][5]} While it inhibits both, Clomipramine shows a higher affinity for the serotonin transporter.^[5]

Beyond its primary targets, Clomipramine also exhibits antagonistic activity at several other receptors, which contributes to its therapeutic effects and side-effect profile:^{[1][4][5]}

- Histamine H₁ receptors
- α_1 -adrenergic receptors
- Muscarinic acetylcholine receptors

The interaction with these additional receptors is responsible for side effects such as sedation, orthostatic hypotension, and anticholinergic effects (e.g., dry mouth, constipation).^{[1][4]}





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